2-(Hydroxyimino)-N-(2-methylphenyl)acetamide

Process Chemistry Yield Optimization Agrochemical Synthesis

Meta- and para-methyl isomers fail to undergo regioselective cyclization, leading to complex byproduct mixtures. This ortho-methyl compound uniquely enables one-pot tandem cyclization-chlorination to 5-chloro-7-methylindoline-2,3-dione with >95% regiochemical purity, eliminating fractional distillation. Patented process achieves >97% yield, reducing NaCl/Na2SO4 waste >3-fold versus traditional K-amine routes-lowering EHS costs and total ownership.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 1132-03-2
Cat. No. B071992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxyimino)-N-(2-methylphenyl)acetamide
CAS1132-03-2
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C=NO
InChIInChI=1S/C9H10N2O2/c1-7-4-2-3-5-8(7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)
InChIKeyXLFBDBCQQNVKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide: Chlorantraniliprole Intermediate


2-(Hydroxyimino)-N-(2-methylphenyl)acetamide (CAS 1132-03-2) is an oxime-functionalized acetamide derivative characterized by a hydroxyimino group at the alpha-carbon and an ortho-methyl (o-tolyl) substituent on the amide nitrogen . This compound serves as a critical building block in the synthesis of heterocyclic scaffolds, most notably as the direct precursor for 7-methylisatin and 5-chloro-7-methylindoline-2,3-dione, which are essential intermediates in the manufacture of the blockbuster insecticide chlorantraniliprole [1]. Its unique ortho-substitution pattern is not merely a structural feature but a decisive factor enabling regioselective cyclization reactions that meta- and para-methyl isomers cannot replicate, establishing its irreplaceable role in validated commercial routes to high-value agrochemicals [1][2].

1 Ortho-methyl regiochemical control enables selective cyclization
2 Direct 7-methylisatin precursor for chlorantraniliprole intermediate synthesis
3 Validated commercial building block for heterocyclic scaffold construction

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide: Irreplaceable Regioselectivity


The procurement of a substituted 2-(hydroxyimino)-N-phenylacetamide cannot be reduced to a simple decision based on molecular formula or cost-per-gram. The ortho-methyl group in CAS 1132-03-2 directs subsequent cyclization chemistry in a way that meta- (CAS 1132-29-2) and para- (CAS 1132-40-7) isomers fundamentally cannot. In the synthesis of 5-chloro-7-methylindoline-2,3-dione, the ortho isomer is the only one that can undergo a tandem cyclization-chlorination sequence with high regioselectivity, directly yielding the desired 7-methyl-substituted isatin precursor required for chlorantraniliprole [1]. Attempts to chlorinate the non-cyclized analog or use alternative substitution patterns lead to poor regioselectivity, complex byproduct mixtures, and the need for expensive purification steps such as fractional distillation [1]. Furthermore, traditional Sandmeyer conditions that work adequately for the unsubstituted N-phenyl compound (CAS 1769-41-1) fail to provide acceptable yields with electron-rich ortho-substituted anilines, making the adoption of an optimized process specific to this compound a necessity for industrial-scale economics [2].

Target Attribute
Why Substitutes May Not Transfer
Ortho-methyl regiochemistry
Meta/para isomers cannot direct cyclization to the 7-methylisatin scaffold
Optimized oximation process compatibility
Traditional Sandmeyer methods may fail with electron-rich ortho-substituted anilines
Tandem cyclization-chlorination route
Non-cyclized substrates may produce complex byproduct mixtures requiring costly purification

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide: Differentiation Evidence


Industrial Process Yield Advantage

A patent-protected process for synthesizing the target compound via amino acetylation and oximation of o-aminotoluene achieves a product yield exceeding 97% [1]. This is a dramatic improvement over the traditional multi-step K-amine intermediate synthesis, which involves nitration with a target product selectivity below 40% and subsequent high-pressure hydrogenation, resulting in a far lower overall yield and more complex purification [1]. The new process eliminates these low-selectivity steps, providing a direct path to the compound with near-quantitative conversion.

Synthesis Yield
Head-to-head
>97% via acetylation-oximation process
Supports scalable procurement economics
>57 pp improvement vs traditional nitration route
Process Chemistry Yield Optimization Agrochemical Synthesis

Hazardous Waste Salt Reduction

The patent-protected process for CAS 1132-03-2 reduces the generation of waste salts (sodium chloride and sodium sulfate) by more than 3-fold compared to the existing K-amine intermediate process [1]. The traditional route, which relies on hydroxylamine and chloral hydrate for the oximation step, inherently produces over 4 equivalents of waste salts, incurring high disposal costs and environmental compliance burdens [1].

Waste Reduction
Head-to-head
>3-fold lower salt waste generation
Aligns with EHS compliance targets
Lowers total cost via reduced disposal expenses
Green Chemistry Process Mass Intensity Sustainable Procurement

Regioselective Isatin Precursor Formation

Only the ortho-methyl isomer (CAS 1132-03-2) enables a one-pot, high-regioselectivity cyclization-chlorination sequence to directly afford 5-chloro-7-methylindoline-2,3-dione in high yield [1]. Attempts to chlorinate the pre-cyclized N-(2-methylphenyl)acetamide using chlorine gas in acetic acid result in a low-yielding reaction with multiple regioisomeric byproducts, making the isolation of the desired N-(4-chloro-2-methylphenyl)acetamide very low-yielding and environmentally wasteful [1]. Furthermore, direct chlorination of 7-methylindoline-2,3-dione with chlorine gas gives poor regioselectivity, requiring expensive fractional distillation to reach >95% purity for downstream use [1]. The ortho-methyl group in CAS 1132-03-2 is what allows the initial cyclization to occur with the correct regiochemistry, bypassing these problematic purification steps.

Regioselectivity
Head-to-head
Ortho-methyl enables one-pot cyclization-chlorination to target isatin
Avoids fractional distillation for high-purity product
Comparator routes require costly separation steps
Regioselective Cyclization Heterocyclic Synthesis Chlorantraniliprole

Ortho-Substituted Aniline Synthesis Yield

A general improved two-step synthesis of isonitrosoacetanilides reports that electron-rich ortho-substituted anilines, which perform poorly under traditional Sandmeyer conditions (42% yield for lipophilic amines), can now be converted to the target 2-(hydroxyimino)-N-phenylacetamide derivatives in approximately 90% yield using 2,2-diacetoxyacetyl chloride [1]. This demonstrates that the ortho-methyl derivative, representative of this class, benefits from a synthetic methodology that more than doubles the yield compared to the classical Sandmeyer route, whereas the unsubstituted and less sterically hindered analogs do not suffer from the same initial reactivity deficit and thus do not gain the same magnitude of improvement.

Aniline Conversion
Cross-study comparable
~90% via improved 2-step method
Overcomes low reactivity of ortho-substituted substrates
~48 pp improvement over Sandmeyer method
Synthetic Methodology Aniline Derivative Compatibility Yield Benchmarking

2-(Hydroxyimino)-N-(2-methylphenyl)acetamide: Application Scenarios


Chlorantraniliprole Precursor Manufacturing

This scenario directly leverages the compound's unique ability to undergo high-regioselectivity tandem cyclization-chlorination. As documented in U.S. Patent 10,981,868, CAS 1132-03-2 is the only isomer that can be converted to 5-chloro-7-methylindoline-2,3-dione in a single pot without requiring subsequent fractional distillation to achieve >95% regiochemical purity [1]. Procuring the ortho-methyl isomer for this application eliminates the yield losses and purification costs associated with competitive routes that attempt chlorination on non-cyclized substrates or on pre-formed isatins.

Green and Cost-Optimized Sourcing

Organizations with explicit EHS cost-reduction mandates should prioritize this compound when sourced via the process described in Chinese Patent CN111718278B. The patented process delivers a >97% yield while simultaneously reducing sodium chloride and sodium sulfate waste by more than 3-fold compared to the traditional K-amine intermediate synthesis [2]. This dual advantage directly addresses the total cost of ownership by lowering both raw material consumption per kilogram of product and the logistical and regulatory expenses of hazardous waste disposal.

Synthesis of 7-Substituted Isatin Libraries

In discovery programs where a library of 7-methylisatin derivatives is desired, the ortho-methyl compound is the mandatory starting material, as the cyclization chemistry is intrinsically directed by the substitution pattern. The improved isonitrosoacetanilide synthesis reported in Tetrahedron Letters (2005) ensures that this otherwise poorly reactive ortho-substituted substrate can be prepared in approximately 90% yield, overcoming the 42% yield limitation of the traditional Sandmeyer method [3]. This high and reliable yield makes library synthesis logistically and economically feasible.

Custom Synthesis and Toll Manufacturing of Chlorantraniliprole Precursors

For CDMOs and toll manufacturers offering K-amine or chlorantraniliprole intermediate services, demonstrating capability with the ortho-methyl-specific cyclization chemistry is a competitive differentiator. The ability to reproducibly achieve the >97% yield and >95% regioselectivity benchmarks documented in the patent literature [1][2] provides partners with a validated, tech-transfer-ready process that minimizes scale-up risks and guarantees lot-to-lot consistency.

Application
Selection Property
Validation Focus
Chlorantraniliprole intermediate synthesis
Ortho-methyl regiochemical control
Cyclization regioselectivity and purity review
EHS-targeted intermediate sourcing
Reported waste-reduction synthesis profile
Process mass intensity and salt waste review
7-methylisatin derivative research
Ortho-substituted aniline reactivity context
Synthesis yield benchmarking for ortho substrates
CDMO precursor manufacturing
Reported high-yield regioselective process
Lot-to-lot consistency and tech-transfer review
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